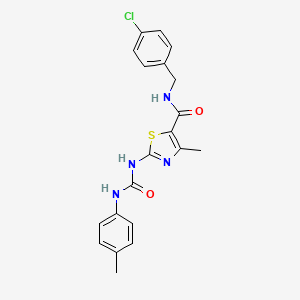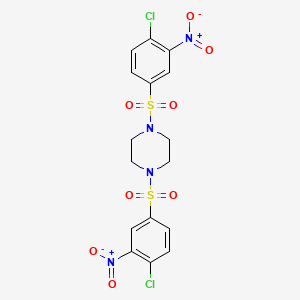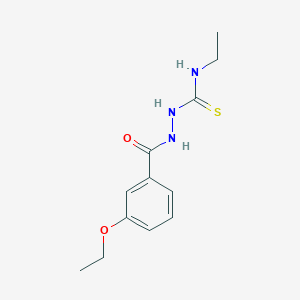
N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide, also known as DITC, is a chemical compound that has been widely studied for its potential applications in scientific research. DITC is a member of the thiophene family, which has demonstrated a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
Innovative synthesis approaches have been explored for related compounds, emphasizing the importance of creating novel molecules for scientific investigation. For example, bisamides and thiocarbamide derivatives have been synthesized from specific anilines and isothiocyanates, showcasing methodologies that could be applicable to the synthesis of N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide (Fatima et al., 2021; Pandey et al., 2019).
Characterization and Properties
Detailed characterizations using FTIR, NMR, and single crystal X-ray analyses provide insights into the molecular structure and potential interactions of these compounds. Such analytical techniques are crucial for understanding the chemical and physical properties of new molecules (Fatima et al., 2021; Pandey et al., 2019).
Applications in Biological Systems
Antioxidant and DNA Binding
Research on similar compounds has revealed significant antioxidant activities and interactions with DNA, suggesting potential applications in medicinal chemistry and drug design. The ability of these molecules to scavenge free radicals and bind to DNA highlights their potential therapeutic value (Fatima et al., 2021).
Anticancer Properties
Studies on thiocarbamide derivatives have explored their in vitro cytotoxicity against various cancer cell lines, indicating the potential of similar compounds for development as anticancer agents. These investigations provide a foundation for further research into the anticancer applications of N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide and related molecules (Pandey et al., 2019).
Environmental and Sensor Applications
Photodecomposition Studies
Research on the photodecomposition of related compounds, such as nitrofen, provides valuable insights into environmental behaviors and degradation pathways. Understanding these processes is essential for assessing the environmental impact of chemical pollutants and developing strategies for their mitigation (Nakagawa & Crosby, 1974).
Sensor Development
The modification of surfaces with specific chemical functionalities, as seen in studies involving glassy carbon electrodes, suggests potential applications in sensor technology. These modifications can enhance sensor performance in detecting metal ions or other analytes, indicating possible uses for N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide in developing new sensor materials (Üstündağ & Solak, 2009).
Propiedades
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5S/c1-11(2)28-18-10-16(14(21)9-15(18)22)23-20(25)19-17(7-8-30-19)29-13-5-3-12(4-6-13)24(26)27/h3-11H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLKEKCFNIKVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)
![1-(pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2843130.png)
![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)


![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)
![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)





![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)
![1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide](/img/structure/B2843151.png)